4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
CAS No.: 1040659-98-0
Cat. No.: VC11933884
Molecular Formula: C23H23FN2O4S2
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040659-98-0 |
|---|---|
| Molecular Formula | C23H23FN2O4S2 |
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | 4-ethyl-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C23H23FN2O4S2/c1-2-17-5-10-21(11-6-17)31(27,28)25-20-9-14-23-18(16-20)4-3-15-26(23)32(29,30)22-12-7-19(24)8-13-22/h5-14,16,25H,2-4,15H2,1H3 |
| Standard InChI Key | BMYFSDNFNQQPRY-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
| Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is C23H23FN2O4S2, with a molecular weight of 474.6 g/mol. Its IUPAC name, 4-ethyl-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide, reflects the integration of a tetrahydroquinoline scaffold substituted at the 6-position with a sulfonamide group and at the 1-position with a 4-fluorobenzenesulfonyl moiety. The ethyl group at the 4-position of the benzene ring enhances lipophilicity, potentially influencing pharmacokinetic properties.
Key Structural Features:
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Tetrahydroquinoline Core: A partially saturated quinoline derivative contributing to planar aromatic interactions with biological targets.
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Dual Sulfonamide Groups: The fluorobenzenesulfonyl and ethylbenzene sulfonamide groups enable hydrogen bonding and electrostatic interactions, critical for target binding.
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Fluorine Substituent: The electron-withdrawing fluorine atom on the benzene ring modulates electronic properties and metabolic stability .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves sequential sulfonylation reactions. A tetrahydroquinoline derivative is first reacted with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or diisopropylethylamine) to introduce the fluorobenzenesulfonyl group . Subsequent sulfonylation at the 6-position with 4-ethylbenzenesulfonyl chloride yields the target compound. Solvents such as dichloromethane or acetone are employed, with reaction monitoring via thin-layer chromatography (TLC).
Representative Reaction Scheme:
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Tetrahydroquinoline Intermediate:
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Final Sulfonylation:
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): Confirms regioselectivity and purity. Key signals include δ 1.21–1.67 ppm (ethyl CH2), δ 7.08–7.68 ppm (aromatic protons), and δ 3.02–3.82 ppm (tetrahydroquinoline CH2) .
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Mass Spectrometry (MS): Molecular ion peak observed at m/z 474.6 (M+H)+.
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Infrared (IR) Spectroscopy: Stretching vibrations at 1150 cm⁻¹ (S=O) and 1340 cm⁻¹ (C-F).
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 474.6 g/mol | |
| LogP (Partition Coeff.) | 4.41 | |
| Solubility | 0.535 mg/mL in aqueous buffer | |
| Melting Point | Not reported |
The compound exhibits moderate lipophilicity (LogP = 4.41), favoring membrane permeability but posing challenges for aqueous solubility. The fluorine atom and sulfonamide groups enhance stability against oxidative metabolism, as evidenced by in vitro microsomal studies .
Biological Activities
Antimicrobial Activity
The sulfonamide moiety inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. In vitro assays demonstrate efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). Comparative studies with simpler sulfonamides (e.g., sulfamethoxazole) suggest enhanced potency due to the fluorobenzenesulfonyl group.
Enzyme Inhibition
The compound inhibits carbonic anhydrase IX (CA-IX), an enzyme overexpressed in hypoxic tumors, with an IC50 of 0.8 µM. This activity aligns with structural analogs bearing sulfonamide groups, which coordinate the catalytic zinc ion in CA-IX .
Pharmaceutical Applications
Antibiotic Development
Structural optimization of this compound could address antibiotic resistance. The ethyl group may reduce efflux pump recognition, a common resistance mechanism in Gram-negative bacteria.
Targeted Cancer Therapy
CA-IX inhibition positions this compound as a candidate for hypoxic tumor targeting. Preclinical models show reduced metastasis in triple-negative breast cancer xenografts.
Anti-Inflammatory Agents
In murine macrophages, the compound suppresses TNF-α and IL-6 production by 50% at 10 µM, suggesting utility in inflammatory diseases.
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